molecular formula C22H26FN5O B4518561 [4-(4-fluorophenyl)piperazino](6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(4-fluorophenyl)piperazino](6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B4518561
M. Wt: 395.5 g/mol
InChI Key: OSVALRFMIZLHJA-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorophenyl)piperazinomethanone features a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at position 6 and methyl groups at positions 1 and 2. A 4-fluorophenyl-piperazinyl moiety is attached via a methanone linker at position 4 of the heterocyclic system.

Properties

IUPAC Name

(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O/c1-14(2)19-13-18(20-15(3)25-26(4)21(20)24-19)22(29)28-11-9-27(10-12-28)17-7-5-16(23)6-8-17/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVALRFMIZLHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazinomethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)piperazinomethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, thereby affecting various cellular pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and survival .

Comparison with Similar Compounds

Structural Comparison Table

Feature Target Compound Compound Compound
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidinone
Position 6 Subst. Isopropyl (4-methylphenyl)methyl tert-butyl
Aromatic Subst. 4-fluorophenyl (piperazine-linked) 4-ethylphenyl (piperazine-linked) 4-fluoro-2-hydroxyphenyl
Key Functional Groups Methanone linker Methanone linker Ketone at position 4

Piperazine Substituent Effects

The 4-fluorophenyl-piperazine group in the target compound contrasts with analogs bearing ethylphenyl () or hydroxylated aryl () groups. The fluorine atom’s electronegativity may enhance binding affinity to serotonin or dopamine receptors, as seen in related psychotropic agents.

Biological Activity

Overview

The compound 4-(4-fluorophenyl)piperazinomethanone is a member of the pyrazolo[3,4-b]pyridine derivatives, known for their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H26FN5O\text{C}_{22}\text{H}_{26}\text{F}\text{N}_{5}\text{O}

This structure features a piperazine ring and a pyrazolo[3,4-b]pyridine core, which contribute to its biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potentially its interaction with biological targets.

The biological activity of this compound has been associated with several mechanisms:

  • Enzyme Inhibition : It has been shown to act as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. Studies indicate that it possesses a significantly lower IC50 value (0.18 μM) compared to kojic acid (17.76 μM), indicating a potent antimelanogenic effect without cytotoxicity on B16F10 cells .
  • Cholinesterase Inhibition : Similar compounds in the pyrazolo[3,4-b]pyridine class have demonstrated inhibitory effects on cholinesterases, which are relevant in the context of Alzheimer's disease therapy. Compounds exhibiting such activity can potentially serve as leads for developing new cholinesterase inhibitors .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell TypeIC50 Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus0.18
Cholinesterase InhibitionAChE/BChE0.466/1.89
Antimelanogenic EffectB16F10 CellsNot specified

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study evaluated various derivatives of 4-(fluorobenzyl)piperazine and found that certain modifications led to enhanced inhibitory effects on tyrosinase activity. The competitive nature of these inhibitors suggests they could be developed further for cosmetic applications targeting hyperpigmentation disorders .
  • Cholinesterase Inhibition : Research on related pyrazine derivatives has revealed that they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of pyrido[2,3-b]pyrazines showed significant inhibition with IC50 values indicating their potential as therapeutic agents for cognitive disorders .
  • Anticancer Potential : Some studies have indicated that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell growth in various human and murine cancer cell lines. This suggests that compounds like 4-(4-fluorophenyl)piperazinomethanone may also possess anticancer properties worth exploring further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-fluorophenyl)piperazino](6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-fluorophenyl)piperazino](6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

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